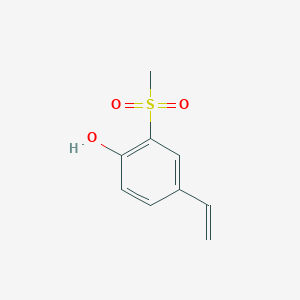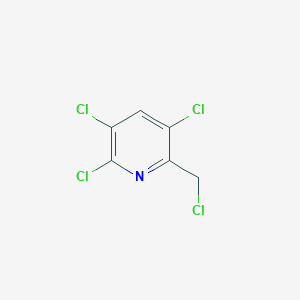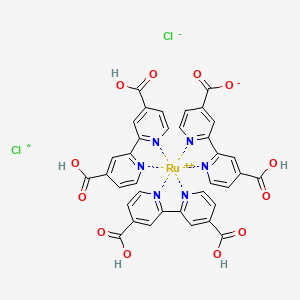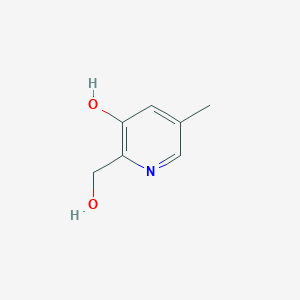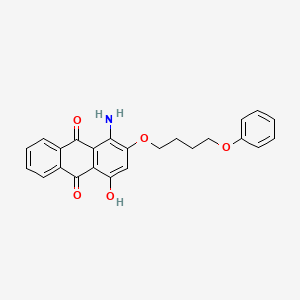
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties
Synthetic Routes and Reaction Conditions:
Gas Phase Fixed Bed Oxidation Method: This method involves heating anthracene in a vaporization chamber and mixing it with air in a ratio of 1:50 to 1:100.
Liquid Phase Oxidation Method: In this method, anthracene is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.
Industrial Production Methods:
Phthalic Anhydride Method: This involves the reaction of phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C, resulting in the formation of the anthraquinone derivative.
Carboxyl Synthesis Method: Benzene is reacted with carbon monoxide under high pressure (4.88 MPa) and at 200°C to produce the anthraquinone compound.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and vanadium pentoxide as catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitro compounds.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroquinones and other reduced derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular proteins and DNA. The amino and hydroxy groups facilitate binding to DNA, leading to potential disruptions in cellular processes. The phenoxybutoxy group enhances the compound’s hydrophobic interactions, allowing it to penetrate cellular membranes more effectively . These interactions can result in the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for anticancer research .
Comparación Con Compuestos Similares
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Similar in structure but lacks the butoxy group, resulting in different solubility and reactivity properties.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains a methoxy group instead of the phenoxybutoxy group, leading to variations in its chemical behavior and applications.
1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone:
Uniqueness: 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is unique due to the presence of the phenoxybutoxy group, which enhances its hydrophobic interactions and potential for membrane penetration. This makes it particularly valuable in applications requiring strong interactions with cellular membranes and proteins .
Propiedades
Número CAS |
62592-00-1 |
|---|---|
Fórmula molecular |
C24H21NO5 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO5/c25-22-19(30-13-7-6-12-29-15-8-2-1-3-9-15)14-18(26)20-21(22)24(28)17-11-5-4-10-16(17)23(20)27/h1-5,8-11,14,26H,6-7,12-13,25H2 |
Clave InChI |
DNIGXAQMJSGHCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



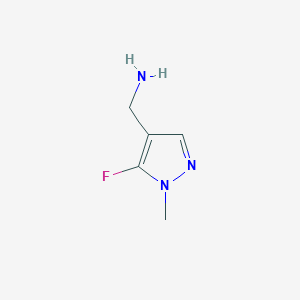
![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)


